An In-depth Technical Guide to Piperazine-1,4-dicarbaldehyde: A Versatile Scaffold in Modern Chemistry
An In-depth Technical Guide to Piperazine-1,4-dicarbaldehyde: A Versatile Scaffold in Modern Chemistry
Introduction: The Strategic Importance of Piperazine-1,4-dicarbaldehyde
In the landscape of modern medicinal chemistry and materials science, the piperazine moiety stands out as a "privileged scaffold".[1][2][3] Its unique combination of a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to drug candidates.[4] Piperazine-1,4-dicarbaldehyde, also known as 1,4-diformylpiperazine, is a key derivative that functionalizes this core structure, enhancing its reactivity and utility as a versatile building block in organic synthesis.[5] The presence of two aldehyde groups makes it an excellent intermediate for constructing more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and advanced polymers.[5] This guide provides a comprehensive technical overview of Piperazine-1,4-dicarbaldehyde, from its fundamental chemical properties and synthesis to its applications in cutting-edge research, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
Piperazine-1,4-dicarbaldehyde is a symmetrical molecule with the chemical formula C₆H₁₀N₂O₂.[6] The central piperazine ring typically adopts a stable chair conformation in the solid state, as seen in related piperazine structures.[7] The two formyl groups attached to the nitrogen atoms are the key to its chemical reactivity.
Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | piperazine-1,4-dicarbaldehyde | |
| Synonyms | 1,4-Diformylpiperazine, 1,4-Piperazinedicarboxaldehyde | |
| CAS Number | 4164-39-0 | |
| Molecular Formula | C₆H₁₀N₂O₂ | [6] |
| Molecular Weight | 142.16 g/mol | |
| InChI Key | CBLGQEBXWDKYDI-UHFFFAOYSA-N | [6][8] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 126-129 °C | |
| Purity | Typically ≥ 98% (GC) | [6] |
| Solubility | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether. | [9] |
| Storage | Store at 2-8 °C in a tightly sealed container, protected from light and moisture. |
Synthesis of Piperazine-1,4-dicarbaldehyde
The most common and straightforward method for the synthesis of Piperazine-1,4-dicarbaldehyde is the N-formylation of piperazine. This reaction can be achieved using various formylating agents. A practical and efficient method involves the use of formaldehyde.[10]
Synthetic Workflow: Formylation of Piperazine
Caption: Role of Piperazine-1,4-dicarbaldehyde derivatives in ferroptosis.
The synthesized compounds based on the Piperazine-1,4-dicarbaldehyde scaffold have been shown to effectively reduce intracellular reactive oxygen species (ROS), mitigate mitochondrial damage, and enhance the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. [11]
Safety and Handling
Conclusion
Piperazine-1,4-dicarbaldehyde is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis, coupled with the reactivity of its dual aldehyde groups, makes it a valuable and versatile building block. The piperazine core provides a desirable pharmacokinetic foundation, and the demonstrated success of its derivatives as potent ferroptosis inhibitors highlights its potential for the development of novel therapeutics. As research into complex diseases continues, the strategic use of scaffolds like Piperazine-1,4-dicarbaldehyde will undoubtedly play a crucial role in the discovery of the next generation of medicines.
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